molecular formula C9H8BrCl2NO B14745837 2-Bromo-N-(2,6-dichlorophenyl)propanamide CAS No. 3644-55-1

2-Bromo-N-(2,6-dichlorophenyl)propanamide

Cat. No.: B14745837
CAS No.: 3644-55-1
M. Wt: 296.97 g/mol
InChI Key: PPYBKESWTBSSEV-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8BrCl2NO It is known for its unique structure, which includes a bromine atom, two chlorine atoms, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,6-dichlorophenyl)propanamide typically involves the bromination of N-(2,6-dichlorophenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dichlorophenyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures or degradation products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted propanamides, while reduction reactions typically produce amines.

Scientific Research Applications

2-Bromo-N-(2,6-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial or antifungal effects, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methylphenyl)propanamide
  • 2-Bromo-N-(2,4-dichlorophenyl)propanamide

Comparison

Compared to similar compounds, 2-Bromo-N-(2,6-dichlorophenyl)propanamide is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other brominated propanamides.

Properties

CAS No.

3644-55-1

Molecular Formula

C9H8BrCl2NO

Molecular Weight

296.97 g/mol

IUPAC Name

2-bromo-N-(2,6-dichlorophenyl)propanamide

InChI

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14)

InChI Key

PPYBKESWTBSSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1Cl)Cl)Br

Origin of Product

United States

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